3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 172088-61-8
VCID: VC4234637
InChI: InChI=1S/C10H7ClO3S/c1-14-5-2-3-7-6(4-5)8(11)9(15-7)10(12)13/h2-4H,1H3,(H,12,13)
SMILES: COC1=CC2=C(C=C1)SC(=C2Cl)C(=O)O
Molecular Formula: C10H7ClO3S
Molecular Weight: 242.67

3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid

CAS No.: 172088-61-8

Cat. No.: VC4234637

Molecular Formula: C10H7ClO3S

Molecular Weight: 242.67

* For research use only. Not for human or veterinary use.

3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid - 172088-61-8

Specification

CAS No. 172088-61-8
Molecular Formula C10H7ClO3S
Molecular Weight 242.67
IUPAC Name 3-chloro-5-methoxy-1-benzothiophene-2-carboxylic acid
Standard InChI InChI=1S/C10H7ClO3S/c1-14-5-2-3-7-6(4-5)8(11)9(15-7)10(12)13/h2-4H,1H3,(H,12,13)
Standard InChI Key CFJVOJZDMWGGRI-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)SC(=C2Cl)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s benzo[b]thiophene framework consists of a benzene ring fused to a thiophene ring, with substituents influencing its electronic and steric properties. Key features include:

  • Chloro group (3-position): Enhances electrophilic reactivity and stabilizes intermediates in substitution reactions.

  • Methoxy group (5-position): Provides electron-donating effects, modulating solubility and interaction with biological targets.

  • Carboxylic acid (2-position): Enables salt formation, coordination chemistry, and derivatization into amides or esters .

The canonical SMILES representation COC1=CC2=C(C=C1)SC(=C2Cl)C(=O)O\text{COC1=CC2=C(C=C1)SC(=C2Cl)C(=O)O} and InChIKey CFJVOJZDMWGGRI-UHFFFAOYSA-N\text{CFJVOJZDMWGGRI-UHFFFAOYSA-N} underscore its unique stereoelectronic profile .

Table 1: Comparative Structural Data of Benzo[b]thiophene Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acidC10H7ClO3S\text{C}_{10}\text{H}_{7}\text{ClO}_{3}\text{S}242.68Cl (3), OMe (5), COOH (2)
3-Chloro-5,6,7-trimethoxybenzo[b]thiophene-2-carboxylic acid C12H11ClO5S\text{C}_{12}\text{H}_{11}\text{ClO}_{5}\text{S}302.73Cl (3), OMe (5,6,7), COOH (2)
5-Methoxybenzo[b]thiophene-2-carboxamide C10H9NO2S\text{C}_{10}\text{H}_{9}\text{NO}_{2}\text{S}223.25OMe (5), CONH2_2 (2)

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically begins with functionalized cinnamic acid derivatives. A patented method outlines an improved process for analogous 3-chlorobenzo[b]thiophene-2-carbonyl chlorides:

  • Thionyl Chloride Activation: Cinnamic acid derivatives are treated with thionyl chloride (SOCl2\text{SOCl}_2) in the presence of 4-dimethylaminopyridine (DMAP), yielding acid chlorides with >85% efficiency.

  • Cyclization: Intramolecular Friedel-Crafts acylation forms the benzo[b]thiophene core.

  • Functionalization: Sequential methoxylation (using CH3ONa\text{CH}_3\text{ONa}) and chlorination (with PCl5\text{PCl}_5) introduce substituents .

Key Advancements:

  • DMAP Catalysis: Replaces pyridine, eliminating slow reagent addition and enhancing scalability .

  • Temperature Control: Reactions conducted at 60–70°C minimize side products like dechlorinated byproducts .

Reactivity and Derivative Formation

Nucleophilic Substitution

The chlorine atom at position 3 undergoes facile displacement with nucleophiles (e.g., amines, alkoxides). For example:

R-X+C10H7ClO3SC10H7O3S-R+HCl\text{R-X} + \text{C}_{10}\text{H}_{7}\text{ClO}_{3}\text{S} \rightarrow \text{C}_{10}\text{H}_{7}\text{O}_{3}\text{S-R} + \text{HCl}

where R=NH2\text{R} = \text{NH}_2, OCH3\text{OCH}_3, or aryl groups .

Carboxylic Acid Derivatives

The carboxylic acid group is convertible to:

  • Amides: Via coupling with amines using EDC/HOBt\text{EDC/HOBt}.

  • Esters: Through Fischer esterification with alcohols.

  • Acid Chlorides: Using SOCl2\text{SOCl}_2 or Oxalyl Cl2\text{Oxalyl Cl}_2 .

Biological Activity and Mechanisms

Antibacterial Properties

Amino acid derivatives of this compound show moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with inhibition zones of 6–11 mm . The methoxy group’s hydrophobicity likely enhances membrane penetration.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Thiadiazole Derivatives: Condensation with thiosemicarbazide yields 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-amine, a candidate for antitubercular agents .

  • Benzoxazoles: Reaction with 2-amino-5-methylbenzoic acid produces fused heterocycles with luminescent properties .

Materials Science

Derivatives with extended conjugation (e.g., π-stacked trimethoxy variants) are explored as organic semiconductors in OLEDs .

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